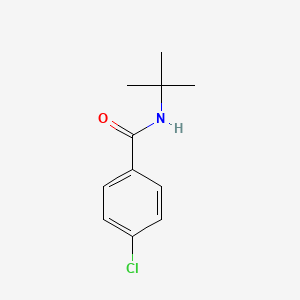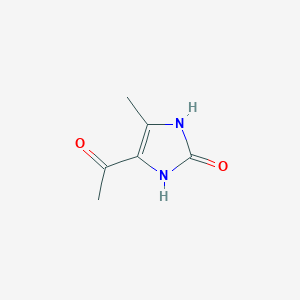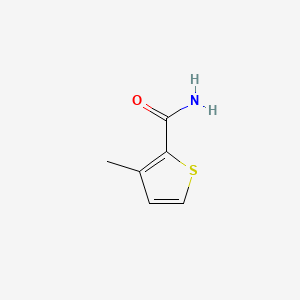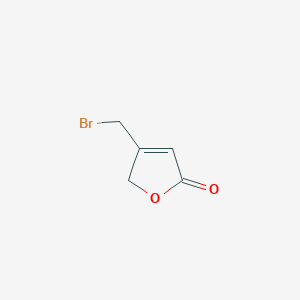
1-Benzyltheobromine
描述
1-Benzyltheobromine is a derivative of theobromine, an alkaloid found in cacao beans and other plants. Theobromine is known for its use as a bronchodilator and vasodilator.
准备方法
1-Benzyltheobromine can be synthesized through a multi-step process. One common method involves the bromination of theobromine to form 1-benzyl-8-bromotheobromine, which is then reacted with sodium sulfide nonahydrate in dimethylformamide to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
化学反应分析
1-Benzyltheobromine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Common reagents for substitution reactions include halogenated compounds and nucleophiles.
科学研究应用
1-Benzyltheobromine has been studied for its antiproliferative activity against various cancer cell lines, including human chronic myelocytic leukemia cell K562, human T-cell leukemia cell SKW-3, and human acute myeloid leukemia HL-60 . It has shown concentration-dependent cytotoxic activity, making it a promising candidate for further research in cancer treatment. Additionally, its low hepatotoxicity on sub-cellular and cellular levels makes it a safer option compared to other compounds .
作用机制
The mechanism of action of 1-Benzyltheobromine involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. It is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell survival. The exact molecular targets and pathways are still under investigation, but its effects on cyclic AMP levels and phosphodiesterase inhibition are of particular interest .
相似化合物的比较
1-Benzyltheobromine is similar to other theobromine derivatives, such as this compound-8-thioacetamides. These compounds share structural similarities but differ in their biological activities and toxicity profiles. For example, this compound-8-thioacetamides have shown varying degrees of cytotoxicity and drug-likeness, with some derivatives being more suitable for further development . The uniqueness of this compound lies in its specific antiproliferative activity and lower hepatotoxicity compared to other derivatives .
Conclusion
This compound is a compound of significant interest in medicinal chemistry due to its potential applications in cancer treatment. Its synthesis, chemical reactions, and biological activities make it a valuable subject for further research. Understanding its mechanism of action and comparing it with similar compounds can provide insights into developing more effective and safer therapeutic agents.
属性
IUPAC Name |
1-benzyl-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-16-9-15-12-11(16)13(19)18(14(20)17(12)2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFVXQWJRIFFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353474 | |
| Record name | AC1LEVEQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55247-90-0 | |
| Record name | 1-Benzyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055247900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC1LEVEQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RUV41LJ96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-benzyltheobromine derivatives impact their antiproliferative activity?
A: Research suggests that modifications to the 8-thioacetamide group of this compound significantly influence its antiproliferative activity against various human leukemia cell lines. [] For instance, compound 7g, a specific N-substituted this compound-8-thioacetamide derivative, exhibited the most potent antiproliferative effects among the tested series. [] This highlights the importance of structural modifications in optimizing the biological activity of this compound derivatives.
Q2: What is known about the potential hepatotoxicity of this compound derivatives?
A: Studies have explored the in vitro hepatotoxic effects of this compound derivatives using isolated rat microsomes and hepatocytes. [] While most derivatives, including 1-benzyl-theobromine-thioacetic acid (BTTA), displayed minimal toxicity, compound 7d showed a toxic effect on isolated rat microsomes. [] In contrast, compound 7f exhibited lower cytotoxicity compared to theobromine and BTTA in isolated rat hepatocytes. [] These findings suggest that the hepatotoxicity of this compound derivatives varies depending on the specific structural modifications.
Q3: How do researchers predict the drug-likeness of novel this compound derivatives?
A: Computational methods, including Lipinski’s Rule of Five and the OSIRIS Property Explorer, are employed to assess the drug-likeness of this compound derivatives. [] By calculating molecular descriptors, researchers can predict the compound's potential for oral bioavailability and suitability for further development. For example, compound 7e demonstrated favorable drug-like properties, achieving a higher Fragment Based Druglikeness score and total Drug score than theobromine itself. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















